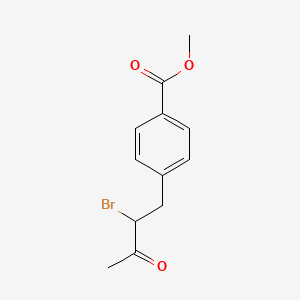

Methyl 4-(2-bromo-3-oxobutyl)benzoate

Beschreibung

Eigenschaften

Molekularformel |

C12H13BrO3 |

|---|---|

Molekulargewicht |

285.13 g/mol |

IUPAC-Name |

methyl 4-(2-bromo-3-oxobutyl)benzoate |

InChI |

InChI=1S/C12H13BrO3/c1-8(14)11(13)7-9-3-5-10(6-4-9)12(15)16-2/h3-6,11H,7H2,1-2H3 |

InChI-Schlüssel |

CRPLLXGWIREWJZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C(CC1=CC=C(C=C1)C(=O)OC)Br |

Herkunft des Produkts |

United States |

Foreword: Navigating the Synthesis of a Key Pharmaceutical Intermediate

An In-depth Technical Guide to Methyl 4-(3-bromo-4-oxobutyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Certain molecules, while not therapeutic agents themselves, serve as indispensable building blocks, enabling the synthesis of life-saving drugs. Methyl 4-(3-bromo-4-oxobutyl)benzoate is one such pivotal intermediate. Its significance is intrinsically linked to the synthesis of Pemetrexed, a multi-targeted antifolate drug essential in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.[1]

This guide provides a comprehensive technical overview of Methyl 4-(3-bromo-4-oxobutyl)benzoate, moving beyond a simple recitation of facts to offer insights into its synthesis, reactivity, and handling. The information herein is curated to empower researchers and process chemists with the foundational knowledge required to confidently and safely utilize this versatile reagent in their drug discovery and development endeavors. It should be noted that the user-provided topic specified "Methyl 4-(2-bromo-3-oxobutyl)benzoate"; however, the widely recognized and commercially available intermediate for Pemetrexed synthesis is the constitutional isomer, Methyl 4-(3-bromo-4-oxobutyl)benzoate (CAS No: 155405-79-1), which is the subject of this guide.[2][3]

Molecular Identity and Physicochemical Properties

Methyl 4-(3-bromo-4-oxobutyl)benzoate is a bifunctional organic molecule containing a methyl ester and an α-bromo aldehyde. This combination of reactive centers makes it a highly valuable precursor in multi-step organic synthesis.

Chemical Structure:

Caption: Chemical structure of Methyl 4-(3-bromo-4-oxobutyl)benzoate.

Table 1: Physicochemical Properties of Methyl 4-(3-bromo-4-oxobutyl)benzoate

| Property | Value | Source(s) |

| IUPAC Name | methyl 4-(3-bromo-4-oxobutyl)benzoate | [2][3] |

| Synonyms | 2-bromo-4-(4-carbomethoxyphenyl)butanal, Pemetrexed Impurity 32 | [2] |

| CAS Number | 155405-79-1 | [2] |

| Molecular Formula | C₁₂H₁₃BrO₃ | [2] |

| Molecular Weight | 285.13 g/mol | [2] |

| Appearance | Off-white to pale yellow semi-solid or low melting solid | [4] |

| Boiling Point | 356.2 ± 37.0 °C (Predicted) | |

| Density | 1.397 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in Acetonitrile; Slightly soluble in Chloroform, DMSO, Methanol, Ethyl Acetate | [4] |

| Storage | 2-8°C, Refrigerator, under inert atmosphere | [5] |

Synthesis and Mechanism

The most common and industrially relevant synthesis of Methyl 4-(3-bromo-4-oxobutyl)benzoate involves the α-bromination of its precursor, Methyl 4-(4-oxobutyl)benzoate. This precursor can be synthesized through various routes, including the Heck reaction of methyl 4-bromobenzoate with 3-buten-1-ol.[6] The subsequent bromination is a critical step that introduces a leaving group adjacent to the aldehyde, priming the molecule for cyclization reactions.

Rationale for Synthetic Strategy: The selective bromination at the α-position to the aldehyde is crucial. This position is activated by the electron-withdrawing nature of the carbonyl group, making the α-proton acidic and susceptible to enolization, which facilitates the reaction with an electrophilic bromine source. The reaction is often performed under conditions that favor the kinetic enolate to ensure regioselectivity.

Caption: General workflow for the synthesis of Methyl 4-(3-bromo-4-oxobutyl)benzoate.

Experimental Protocol: α-Bromination of Methyl 4-(4-oxobutyl)benzoate

This protocol is a representative procedure based on methodologies described in the patent literature for the synthesis of Pemetrexed intermediates.[6][7]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 4-(4-oxobutyl)benzoate (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

-

Cooling: Cool the solution to 0-5°C using an ice bath. A controlled temperature is critical to minimize side reactions.

-

Addition of Bromine: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the stirred reaction mixture via the dropping funnel over 30-60 minutes. The characteristic red-brown color of bromine should dissipate as it reacts.

-

Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium metabisulfite until the solution becomes colorless.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, dilute with a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid, followed by a saturated aqueous solution of sodium chloride (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude product, an off-white or pale yellow solid/semi-solid, can be purified by column chromatography on silica gel or by recrystallization if a higher purity is required.

Chemical Reactivity and Application in Pemetrexed Synthesis

The utility of Methyl 4-(3-bromo-4-oxobutyl)benzoate lies in its two distinct reactive sites: the α-bromo aldehyde and the methyl ester. This allows for sequential, regioselective reactions. Its most notable application is in the construction of the pyrrolo[2,3-d]pyrimidine core of Pemetrexed.

In this synthesis, the α-bromo aldehyde undergoes a condensation and cyclization reaction with 2,4-diamino-6-hydroxypyrimidine.[7][8] The aldehyde reacts with one of the amino groups, and the adjacent bromine atom facilitates the subsequent ring closure to form the pyrrole ring fused to the pyrimidine system. This transformation is a variation of the Hantzsch pyrrole synthesis.

Caption: Role of the title compound in the synthesis of the Pemetrexed core structure.

Spectroscopic and Analytical Characterization

Due to the limited availability of public experimental spectra, this section provides expected analytical data based on the known chemical structure and data from its precursor. This information is critical for reaction monitoring and quality control.

Table 2: Expected ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5-9.7 | Singlet (s) | 1H | Aldehyde (-CHO) | Deshielded proton of the aldehyde group. |

| ~7.9-8.1 | Doublet (d) | 2H | Aromatic (ortho to -COOCH₃) | Protons on the benzene ring deshielded by the ester group. |

| ~7.2-7.4 | Doublet (d) | 2H | Aromatic (meta to -COOCH₃) | Protons on the benzene ring. |

| ~4.5-4.7 | Triplet (t) or Doublet of Doublets (dd) | 1H | Methine (-CH(Br)-) | Proton adjacent to the electron-withdrawing bromine and aldehyde. |

| ~3.9 | Singlet (s) | 3H | Methyl Ester (-OCH₃) | Protons of the methyl ester group. |

| ~3.0-3.3 | Multiplet (m) | 2H | Methylene (Ar-CH₂-) | Benzylic protons. |

| ~2.2-2.5 | Multiplet (m) | 2H | Methylene (-CH₂-CH(Br)-) | Methylene protons adjacent to the benzylic position. |

Table 3: Expected ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190-195 | C=O (Aldehyde) |

| ~166-167 | C=O (Ester) |

| ~145-148 | Aromatic (C-COOCH₃) |

| ~129-131 | Aromatic (CH) |

| ~128-129 | Aromatic (C-CH₂) |

| ~127-129 | Aromatic (CH) |

| ~55-58 | -CH(Br)- |

| ~52-53 | -OCH₃ (Ester) |

| ~35-38 | -CH₂-CH(Br)- |

| ~30-33 | Ar-CH₂- |

Table 4: Expected Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Expected Peaks / Values | Assignment |

| IR Spectroscopy | ~1710-1730 cm⁻¹ (strong) | C=O stretch (Ester) |

| ~1720-1740 cm⁻¹ (strong) | C=O stretch (Aldehyde) | |

| ~2720, ~2820 cm⁻¹ (medium) | C-H stretch (Aldehyde) | |

| ~1600, ~1450 cm⁻¹ (medium) | C=C stretch (Aromatic) | |

| ~1280, ~1100 cm⁻¹ (strong) | C-O stretch (Ester) | |

| Mass Spectrometry | Exact Mass: 284.0048 Da | [M]⁺ (for C₁₂H₁₃⁷⁹BrO₃) |

| Isotopic Pattern | Presence of M and M+2 peaks in ~1:1 ratio, characteristic of a single bromine atom. |

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 4-(3-bromo-4-oxobutyl)benzoate is not widely available, data from structurally similar α-bromo ketones and benzyl bromides indicate that this compound should be handled with significant care.[5][9] It is likely to be a lachrymator and an irritant.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.[9]

-

Inhalation: Avoid breathing dust or vapors. May cause respiratory tract irritation.[9]

-

Skin Contact: Causes skin irritation. Avoid contact. In case of contact, wash immediately with plenty of soap and water.[9]

-

Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes. Seek immediate medical attention.[9]

-

Ingestion: Harmful if swallowed. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at refrigerator temperatures (2-8°C) under an inert atmosphere.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Self-Validating Protocol Note: The integrity of any experiment using this compound relies on strict adherence to these safety protocols. The potential for irritation and lachrymatory effects necessitates proactive engineering controls (fume hood) and PPE. Always consult the SDS provided by the supplier before use.

References

-

PubChem. Methyl 4-(3-bromo-4-oxobutyl)benzoate. National Center for Biotechnology Information. [Link]

- Google Patents.

- Google Patents.

- Google Patents. WO2012111027A2 - Process for pemetrexed disodium.

-

Pharmaffiliates. 4-(3-Bromo-4-oxobutyl)benzoic Acid Methyl Ester. [Link]

-

Veeprho. Methyl 4-(3-Bromo-4-oxobutyl)benzoate | CAS 155405-79-1. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 4-(3-Bromo-4-oxobutyl)benzoic Acid Methyl Ester [lgcstandards.com]

- 3. Methyl 4-(3-bromo-4-oxobutyl)benzoate | C12H13BrO3 | CID 15284221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. veeprho.com [veeprho.com]

- 8. Methyl 4-(bromomethyl)benzoate(2417-72-3) 13C NMR spectrum [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

Advanced Synthesis and Characterization of Methyl 4-(2-bromo-3-oxobutyl)benzoate: A Technical Guide

As a Senior Application Scientist in pharmaceutical development, navigating the synthesis of complex active pharmaceutical ingredients (APIs) requires a deep understanding of specialized building blocks. Methyl 4-(2-bromo-3-oxobutyl)benzoate is a highly versatile α -bromoketone intermediate utilized in the late-stage diversification of drug molecules and the construction of complex heterocycles.

This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and a self-validating experimental protocol for the synthesis and application of this critical intermediate.

Physicochemical Profiling & Structural Identification

Before initiating any synthetic workflow, establishing the precise physicochemical parameters of the target molecule is paramount for downstream analytical validation.

It is critical to note that while Methyl 4-(2-bromo-3-oxobutyl)benzoate is a highly valuable intermediate for multi-carbon homologation and cross-coupling reactions[1], it is typically synthesized in situ or as a custom building block. Consequently, it does not have a widely commercialized, singular CAS Registry Number. However, its well-documented positional isomer—Methyl 4-(3-bromo-4-oxobutyl)benzoate —is registered under CAS 155405-79-1 and is widely used as an intermediate for antifolate drugs like Pemetrexed[2]. Both isomers share the exact same molecular formula and molecular weight[3].

Table 1: Quantitative Physicochemical Properties

| Property | Value |

| IUPAC Name | Methyl 4-(2-bromo-3-oxobutyl)benzoate |

| Molecular Formula | C12H13BrO3 |

| Molecular Weight | 285.13 g/mol [3] |

| Exact Mass | 284.0048 Da[3] |

| Isomeric CAS Reference | 155405-79-1 (for the 3-bromo-4-oxobutyl isomer)[2] |

| Structural Motif | α -bromoketone appended to a methyl benzoate core |

Mechanistic Rationale: Regioselective α -Bromination

The utility of Methyl 4-(2-bromo-3-oxobutyl)benzoate lies in the high electrophilicity of the α -carbon adjacent to the ketone. To synthesize this molecule from its parent ketone (Methyl 4-(3-oxobutyl)benzoate), we must induce a regioselective electrophilic bromination.

Causality of Experimental Design: Direct bromination with elemental bromine ( Br2 ) often leads to polybromination or unwanted electrophilic aromatic substitution on the benzoate ring. To strictly control regioselectivity, we utilize N-Bromosuccinimide (NBS) combined with a catalytic amount of p -Toluenesulfonic acid ( p -TsOH) . The acid catalyst drives the rate-determining enolization of the ketone. Once the enol is formed, NBS provides a controlled, low steady-state concentration of electrophilic bromine, ensuring mono-bromination exclusively at the C2 position of the butyl chain.

Figure 1: Synthetic workflow from parent ketone to alpha-bromoketone and downstream heterocycle.

Experimental Protocol & Self-Validating Systems

In pharmaceutical development, a protocol must be a self-validating system. The following methodology incorporates real-time analytical checkpoints to ensure structural integrity and high yield.

Step-by-Step Methodology

-

Reaction Setup: Dissolve 10.0 mmol of Methyl 4-(3-oxobutyl)benzoate in 50 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Enolization Initiation: Add 0.5 mmol (5 mol%) of anhydrous p -TsOH. Stir the mixture at room temperature for 15 minutes.

-

Controlled Bromination: Cool the reaction flask to 0 °C using an ice bath. Slowly add 10.5 mmol of NBS in small, equal portions over 30 minutes.

-

Causality: Maintaining 0 °C is critical to suppress radical-mediated pathways that could lead to non-selective aliphatic chain bromination.

-

-

In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The reaction is deemed complete when the starting material spot ( Rf≈0.45 ) is entirely replaced by a slightly less polar product spot ( Rf≈0.50 ).

-

Quenching & Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3 to neutralize the acid catalyst. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine and dry over anhydrous Na2SO4 .

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography to isolate the pure α -bromoketone.

-

Analytical Validation: Subject the purified product to 1H NMR spectroscopy.

-

Diagnostic Check: The appearance of a distinct multiplet or quartet in the δ 4.2–4.5 ppm region confirms the presence of the -CH(Br)- proton, validating that bromination occurred regioselectively at the target carbon.

-

Table 2: Experimental Reaction Parameters and Validation Metrics

| Parameter | Condition / Metric | Causality / Validation |

| Solvent | Anhydrous DCM | Prevents ester hydrolysis and side reactions with NBS. |

| Catalyst | p -TsOH (5 mol%) | Lowers the activation energy for the rate-determining enolization step. |

| Temperature | 0 °C during NBS addition | Kinetically favors electrophilic addition over radical substitution. |

| TLC Monitoring | Hexane:EtOAc (4:1) | Validates conversion visually ( Rf shift from 0.45 to 0.50). |

| NMR Diagnostic | 1H NMR ( δ 4.2-4.5 ppm) | Confirms the exact regiochemistry of the newly formed C-Br bond. |

Downstream Applications in Advanced API Development

Once synthesized, Methyl 4-(2-bromo-3-oxobutyl)benzoate serves as a highly reactive electrophilic hub. Recent advances in organic synthesis have demonstrated the profound utility of α -bromoketones in the late-stage diversification of biologically important molecules[1].

Because the bromide is situated on a secondary carbon adjacent to a carbonyl, it is highly susceptible to SN2 displacement by various nucleophiles. Furthermore, it is a classic precursor for the Hantzsch Thiazole Synthesis , where it can be condensed with thioamides to rapidly construct substituted thiazole rings—a prevalent pharmacophore in modern therapeutics[4]. It is also utilized in reductive amination sequences to yield complex aminated drug scaffolds[5].

Figure 2: Divergent downstream synthetic pathways utilizing the alpha-bromoketone moiety.

References

-

Title: Methyl 4-(3-bromo-4-oxobutyl)benzoate | C12H13BrO3 | CID 15284221 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Methyl 4-(3-Bromo-4-oxobutyl)benzoate | CAS 155405-79-1 Source: Veeprho Pharmaceuticals URL: [Link]

-

Title: Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage Source: iScience (Cell Press) / National Institutes of Health (NIH) URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. veeprho.com [veeprho.com]

- 3. Methyl 4-(3-bromo-4-oxobutyl)benzoate | C12H13BrO3 | CID 15284221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Properties and Stability Profiling of Brominated Benzoate Esters: A Technical Guide for Drug Development

Executive Summary

Brominated benzoate esters (e.g., methyl 2-bromobenzoate, methyl 4-bromobenzoate) are pivotal intermediates in organic synthesis, material sciences, and the development of active pharmaceutical ingredients (APIs). The strategic placement of a bromine atom on the aromatic ring fundamentally alters the thermodynamic stability and hydrolytic lability of the ester linkage. This whitepaper provides an in-depth analysis of the thermodynamic properties and degradation kinetics of these compounds, offering field-proven, self-validating analytical protocols designed for researchers and drug development professionals.

Thermodynamic Profiling & Phase Behavior

The thermodynamic profile of a brominated benzoate ester—encompassing its enthalpy of formation, heat capacity, and phase transition properties—dictates its behavior under varying temperature and pressure regimes.

Steric and Electronic Causality

The standard enthalpy of formation ( ΔfH∘ ) and the physical state of these esters are heavily influenced by the interplay between steric hindrance and intermolecular forces. For instance, [1]. The ortho-substituted bromine atom creates significant steric hindrance, forcing the ester group out of coplanarity with the aromatic ring. This structural distortion disrupts the close-packing of molecules in the crystal lattice.

In contrast, the para-substituted[2]. This symmetry facilitates strong intermolecular π−π stacking and dipole interactions, yielding a[3].

Quantitative Thermodynamic Data

The table below summarizes the critical thermodynamic and physical properties of key brominated benzoate esters used in API synthesis.

| Property | Methyl 2-bromobenzoate | Methyl 4-bromobenzoate |

| Molecular Weight | 215.04 g/mol | 215.04 g/mol |

| Physical State (25 °C) | Colorless Liquid | Crystalline Powder |

| Melting Point | N/A (Liquid) | 78 - 81 °C |

| Boiling Point | ~246 °C | 246 °C |

| Vapor Pressure (25 °C) | 0.02 mmHg | 0.003 - 0.02 mmHg |

| LogP (Octanol/Water) | ~2.60 | 2.68 |

Chemical Stability & Degradation Kinetics

Understanding the degradation pathways of brominated benzoate esters is essential for predicting shelf-life and formulating stable drug products.

Hydrolytic Degradation ( BAc2 Mechanism)

In aqueous or physiological environments, brominated benzoate esters are susceptible to hydrolysis. Under alkaline conditions,[4].

The bromine atom exerts a strong electron-withdrawing inductive effect (-I) across the aromatic σ -framework. This effectively lowers the energy of the carbonyl group's Lowest Unoccupied Molecular Orbital (LUMO), increasing its electrophilicity. Consequently, the activation energy barrier for the nucleophilic attack by hydroxide ions is reduced. Because of this LUMO lowering,[5].

Logical causality of the BAc2 base-catalyzed hydrolysis mechanism.

Experimental Workflows & Self-Validating Protocols

To ensure high scientific integrity, the following protocols detail the exact methodologies for determining the thermodynamic and stability profiles of these esters.

Workflow for thermodynamic and stability profiling of brominated benzoate esters.

Protocol 1: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

-

Objective: Determine the enthalpy of fusion ( ΔfusH ) and melting point to assess crystal lattice energy.

-

Causality & Choice: DSC is selected over standard melting point apparatus because it quantifies the exact heat flow (endothermic/exothermic), allowing for the calculation of transition entropy ( ΔS=ΔH/T ). This is critical for understanding how halogen position affects solid-phase disorder.

-

Step-by-Step Methodology:

-

Sample Preparation: Weigh exactly 2.0 - 5.0 mg of the brominated benzoate ester into an aluminum hermetic pan. Seal the pan using a sample press to prevent volatile loss during heating.

-

Reference Setup: Prepare an identical, empty sealed aluminum pan to serve as the inert reference.

-

Purge Gas: Equilibrate the DSC cell with high-purity Nitrogen ( N2 ) at a flow rate of 50 mL/min to prevent oxidative degradation during the thermal cycle.

-

Thermal Cycle: Ramp the temperature from 20 °C to 150 °C at a controlled heating rate of 10 °C/min.

-

Self-Validation Check: The baseline heat flow must return to a near-zero slope post-transition. If the baseline shifts significantly, it indicates pan leakage or a change in heat capacity due to degradation, invalidating the calculated ΔfusH .

-

Protocol 2: Base-Catalyzed Hydrolysis Kinetics Assay (HPLC-UV)

-

Objective: Quantify the half-life ( t1/2 ) and degradation rate constant ( k ) of the ester bond under alkaline stress.

-

Causality & Choice: A reversed-phase HPLC-UV method is utilized because it can distinctly resolve the highly non-polar ester from the highly polar degradation products (bromobenzoate anion and methanol). This allows for simultaneous tracking of reactant depletion and product formation.

-

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 50 mM sodium phosphate buffer, adjusted to pH 10.0 using 1M NaOH, to ensure pseudo-first-order kinetics where [OH−] is constant.

-

Reaction Initiation: Dissolve the ester in a minimal volume of acetonitrile (co-solvent) and spike it into the buffer at 37 °C to a final concentration of 100 μM .

-

Sampling: Extract 50 μL aliquots at predetermined intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).

-

Quenching: Immediately mix each aliquot with 50 μL of 0.1% Trifluoroacetic acid (TFA) in acetonitrile to neutralize the pH and halt the BAc2 reaction.

-

Self-Validation Check (Mass Balance): Integrate the peak areas for both the parent ester and the bromobenzoic acid product. The molar sum of reactant and product must remain constant ( ±5% ) across all time points. A loss of mass balance indicates precipitation or secondary degradation (e.g., decarboxylation), requiring protocol adjustment.

-

References

-

National Center for Biotechnology Information (NIH). "Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem". PubChem Database. Available at: [Link]

-

National Center for Biotechnology Information (NIH). "Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem". PubChem Database. Available at: [Link]

-

National Institutes of Health (NIH). "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres". PubMed Central (PMC). Available at: [Link]

-

Environmental Protection Agency (EPA). "Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC". EPA Science Inventory. Available at: [Link]

Sources

- 1. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-bromobenzoate(619-42-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 4-(2-bromo-3-oxobutyl)benzoate: Nomenclature, Structural Mechanics, and Synthetic Utility

Executive Summary

In the landscape of advanced pharmaceutical intermediates, alpha-bromo ketones serve as privileged bifunctional building blocks. Methyl 4-(2-bromo-3-oxobutyl)benzoate is a highly specialized electrophilic scaffold utilized primarily in the late-stage diversification of active pharmaceutical ingredients (APIs) and the construction of heterocyclic pharmacophores. As a Senior Application Scientist, I have structured this technical guide to deconstruct the nomenclature, structural causality, and validated synthetic workflows associated with this compound. This document provides drug development professionals with a self-validating framework for integrating this intermediate into complex synthetic pipelines.

IUPAC Nomenclature and Synonyms

Understanding the precise IUPAC nomenclature is critical for predicting the regioselectivity of downstream reactions. The name Methyl 4-(2-bromo-3-oxobutyl)benzoate can be systematically deconstructed as follows:

-

Methyl benzoate core: The foundational scaffold consists of a benzene ring substituted with a methyl ester group, providing a robust, electron-withdrawing anchor that stabilizes the molecule.

-

4-position substitution: The functionalized aliphatic chain is attached para to the ester group, minimizing steric hindrance during subsequent cyclizations.

-

Butyl chain architecture: The four-carbon chain is numbered starting from the attachment point at the phenyl ring (C1).

-

3-oxo group: A ketone carbonyl is located at C3, establishing the primary electrophilic center.

-

2-bromo group: A bromine atom is substituted at C2, adjacent to the carbonyl, classifying the molecule as an alpha-bromo ketone.

While the exact brominated methyl ester is a highly specific intermediate, its structural parameters are closely mirrored by its non-brominated and ethyl ester analogs, which are well-documented in chemical databases .

Table 1: Nomenclature and Identification Data

| Parameter | Value / Descriptor |

| Systematic IUPAC Name | Methyl 4-(2-bromo-3-oxobutyl)benzoate |

| Common Synonyms | 4-(2-bromo-3-oxobutyl)benzoic acid methyl ester; Methyl p-(2-bromo-3-oxobutyl)benzoate |

| Molecular Formula | C12H13BrO3 |

| Molecular Weight | 285.14 g/mol |

| Precursor CAS (Acid) | 74248-66-1 (4-(3-oxobutyl)benzoic acid) |

| Analog CAS (Ethyl Ester) | 174666-19-4 (Ethyl 4-(3-oxobutyl)benzoate) |

Structural Analysis & Mechanistic Rationale

The utility of Methyl 4-(2-bromo-3-oxobutyl)benzoate lies in the engineered reactivity of its 2-bromo-3-oxobutyl moiety. Alpha-bromo ketones are classic precursors for Hantzsch-type cyclizations, enabling the rapid assembly of thiazoles, imidazoles, and oxazoles.

The Causality of Regioselective Bromination: Bromination of the unfunctionalized ketone precursor must occur selectively at the C2 position rather than the terminal C4 methyl group. Under acidic conditions, the ketone undergoes enolization. The internal enol (between C2 and C3) is thermodynamically favored over the terminal enol (between C3 and C4) due to hyperconjugative stabilization from the adjacent benzylic position. Consequently, electrophilic attack by bromine is directed exclusively to C2. This regiocontrol is critical; a C4-brominated impurity would lead to entirely different, non-target heterocyclic architectures during downstream processing .

Table 2: Physicochemical Properties & Mechanistic Implications

| Property | Estimated Value | Mechanistic Implication in Synthesis |

| Physical State | Solid | Facilitates isolation and purification via recrystallization. |

| LogP (Predicted) | ~2.8 - 3.1 | Optimal lipophilicity for clean organic partitioning during aqueous workup. |

| Electrophilicity | High at C2 & C3 | Renders the alpha-carbon highly susceptible to soft nucleophilic attack. |

| H-Bond Donors | 0 | Prevents intermolecular quenching or auto-condensation during reactions. |

| H-Bond Acceptors | 3 | Allows coordination with Lewis acid catalysts to accelerate cyclization. |

Experimental Workflows: Synthesis & Validation

The following protocols outline a self-validating, two-step synthesis of Methyl 4-(2-bromo-3-oxobutyl)benzoate, followed by its application in a Hantzsch thiazole synthesis. Every step is designed with built-in causality to ensure high fidelity and yield.

Protocol 1: Synthesis of the Precursor (Esterification)

-

Reagent Preparation: Dissolve 10.0 g of 4-(3-oxobutyl)benzoic acid in 100 mL of anhydrous methanol.

-

Catalysis: Add 1.0 mL of concentrated sulfuric acid (H2SO4) dropwise under continuous stirring.

-

Causality: The strong acid protonates the carboxylic acid carbonyl, increasing its electrophilicity and driving the Fischer esterification forward.

-

-

Reflux & Monitoring: Heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor reaction completion via TLC (Hexane:EtOAc 7:3). The disappearance of the baseline-retained acid spot self-validates the conversion.

-

Workup: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3 to quench the acid catalyst and prevent reverse hydrolysis, then extract with dichloromethane (3 x 50 mL).

-

Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate to yield Methyl 4-(3-oxobutyl)benzoate.

Protocol 2: Regioselective Alpha-Bromination

-

Solvent Setup: Dissolve 5.0 g of the intermediate ester in 50 mL of glacial acetic acid.

-

Electrophilic Addition: Cool the solution to 0°C. Slowly add a stoichiometric equivalent of molecular bromine (Br2) (1.05 eq) dissolved in 10 mL of acetic acid.

-

Causality: Low temperatures suppress kinetic over-bromination (dibromination). The acidic solvent enforces the formation of the thermodynamically stable internal enol, ensuring the bromine adds exclusively to the C2 position.

-

-

Reaction Maturation: Allow the reaction to warm to room temperature. Stir for 2 hours until the distinct orange color of Br2 dissipates. The color change acts as an inherent visual validation of complete halogen consumption.

-

Quenching: Add 10% aqueous sodium thiosulfate (Na2S2O3) to neutralize any trace unreacted bromine, preventing downstream toxicity and oxidative side reactions.

-

Purification: Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify via silica gel chromatography to isolate the target Methyl 4-(2-bromo-3-oxobutyl)benzoate .

Synthetic workflow from 4-(3-oxobutyl)benzoic acid to thiazole API precursors.

Protocol 3: Application in Hantzsch Thiazole Synthesis

The alpha-bromo ketone is an ideal substrate for generating 4-methyl-5-(4-(methoxycarbonyl)benzyl)thiazole cores.

-

Condensation: Dissolve 1.0 eq of Methyl 4-(2-bromo-3-oxobutyl)benzoate and 1.1 eq of a selected thioamide in ethanol.

-

Cyclization: Heat to reflux for 3 hours.

-

Causality: The soft nucleophile (sulfur) selectively attacks the soft electrophile (C2 bearing the bromide) via an SN2 mechanism. Subsequently, the harder nucleophile (nitrogen) attacks the harder electrophile (C3 carbonyl).

-

-

Aromatization: The intermediate hydroxythiazoline spontaneously dehydrates, driven by the thermodynamic stability of the resulting aromatic thiazole ring.

Mechanistic pathway of the Hantzsch thiazole synthesis.

References

-

PubChem . "4-(3-Oxobutyl)benzoic acid | C11H12O3 | CID 14579256". Source: National Institutes of Health (NIH).[Link]

-

Tan, F., et al. "Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage". Source: iScience (Cell Press) / NCBI.[Link]

-

ChemBK . "ethyl 4-(3-oxobutyl)benzoate". Source: Chemical Database Network.[Link]

Strategic Applications of Methyl 4-(2-bromo-3-oxobutyl)benzoate in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the highly competitive landscape of pharmaceutical patent development, the selection of bifunctional intermediates dictates the efficiency of the entire synthetic route. Methyl 4-(2-bromo-3-oxobutyl)benzoate (CAS: 2137992-62-0)[1.1] has emerged as a privileged scaffold in recent patent literature. This molecule is not merely a building block; it is a meticulously designed electrophilic hub. By combining a terminal methyl benzoate (a protected pharmacophore) with an α-bromo ketone moiety (a highly reactive site for heterocycle construction), it enables the rapid assembly of complex Active Pharmaceutical Ingredients (APIs), particularly those targeting G-Protein Coupled Receptors (GPCRs) and kinase enzymes.

This whitepaper dissects the structural logic, core synthetic workflows, and self-validating protocols associated with this critical intermediate, providing a definitive guide for application scientists and medicinal chemists.

Structural Anatomy & Reactivity Profile

To understand the utility of Methyl 4-(2-bromo-3-oxobutyl)benzoate, we must deconstruct its molecular architecture. The compound features three distinct functional zones, each engineered for a specific purpose in multi-step patent workflows:

-

The α -Bromo Ketone Core (The Electrophilic Hub): The 2-bromo-3-oxobutyl moiety is the engine of the molecule. The adjacent electron-withdrawing carbonyl group highly activates the C2 carbon, making it exceptionally susceptible to nucleophilic attack. This is the primary site for constructing thiazoles, imidazoles, and oxazoles[4.2]. Furthermore, similar 2-bromo-3-oxobutyl derivatives have been utilized in advanced palladium-catalyzed C–C bond cleavage and homologation reactions[2.1].

-

The Methylene Linker (C1 of the butyl chain): This -CH2- group acts as a flexible spacer between the aromatic ring and the newly formed heterocycle. In receptor binding pockets, this flexibility allows the molecule to adopt optimal conformations, reducing entropic penalties during target engagement.

-

The Methyl Benzoate Terminus (The Latent Pharmacophore): The ester serves a dual purpose. During the harsh conditions of heterocycle synthesis, it acts as a robust protecting group for the carboxylic acid. In the final stages of the patent workflow, it is saponified to reveal a free carboxylate—a critical moiety for forming salt bridges with basic amino acid residues (e.g., Arginine, Lysine) in target proteins.

Fig 1. Strategic retrosynthetic workflow integrating the title compound into complex API synthesis.

Core Synthetic Workflows in Recent Patents

The Hantzsch Thiazole Assembly

The most prevalent application of Methyl 4-(2-bromo-3-oxobutyl)benzoate in patent literature is its use in the Hantzsch thiazole synthesis. When reacted with a thioamide, the molecule yields a highly substituted 2-R-4-methyl-5-(4-(methoxycarbonyl)benzyl)thiazole.

Mechanistic Causality: The reaction is initiated by the nucleophilic attack of the thioamide sulfur at the electrophilic α -carbon (C2), displacing the bromide ion. Sulfur is a "softer" nucleophile than nitrogen, making S-alkylation kinetically favored over N-alkylation. Following this, the nitrogen lone pair attacks the C3 carbonyl, forming a cyclic hydroxythiazoline intermediate. The final step is an acid-catalyzed dehydration. Because this dehydration is often the rate-limiting step, optimizing the solvent's protic nature and thermal energy is critical[4.5].

Fig 2. Hantzsch Thiazole Synthesis Pathway for Methyl 4-(2-bromo-3-oxobutyl)benzoate.

Quantitative Data & Yield Optimization

To maximize the throughput of this intermediate, reaction conditions must be tightly controlled. The table below summarizes the optimization of the thiazole cyclization step, highlighting the causality behind varying yields.

Table 1: Optimization of Thiazole Cyclization (Using Thioacetamide as Model Nucleophile)

| Entry | Solvent | Base/Additive | Temp (°C) | Time (h) | Yield (%) | Causality / Scientific Observation |

| 1 | EtOH | None | 25 | 24 | 35% | Incomplete dehydration; the reaction stalls at the hydroxythiazoline intermediate due to insufficient thermal energy. |

| 2 | EtOH | None | 78 (Reflux) | 4 | 82% | Thermal energy successfully overcomes the activation barrier for the rate-limiting dehydration step. |

| 3 | DMF | K₂CO₃ | 80 | 4 | 45% | Strong base promotes unwanted side-reactions (e.g., Favorskii-type rearrangements or epoxide formation), degrading the α -bromo ketone. |

| 4 | i-PrOH | None | 85 (Reflux) | 3 | 88% | Higher boiling protic solvent provides optimal thermal conditions while facilitating necessary proton transfers. |

Experimental Protocols (Self-Validating Systems)

As an Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following methodologies are designed as self-validating systems, ensuring that any deviation is caught in-process.

Protocol A: Synthesis of the Thiazole Core

Objective: Conversion of Methyl 4-(2-bromo-3-oxobutyl)benzoate to a functionalized thiazole.

-

Preparation: Dissolve Methyl 4-(2-bromo-3-oxobutyl)benzoate (1.0 eq) in anhydrous isopropanol (0.2 M concentration).

-

Causality: Isopropanol is selected over ethanol because its higher boiling point (82.5°C) accelerates the endothermic dehydration step without requiring pressurized vessels.

-

-

Nucleophile Addition: Add the selected thioamide (1.1 eq) in one continuous portion.

-

Causality: A slight stoichiometric excess of the thioamide ensures complete consumption of the valuable α -bromo ketone. Unreacted α -haloketones are notorious for streaking on silica gel and complicating downstream purification.

-

-

Thermal Activation: Heat the reaction mixture to 85°C (reflux) under a nitrogen atmosphere for 3 hours.

-

Self-Validation (In-Process Control - IPC): Pull a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS.

-

Validation Metric: The mass corresponding to the hydroxythiazoline intermediate [M+H+18] must be entirely absent, replaced by the final thiazole mass [M+H] . If the intermediate persists, add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 eq) to chemically drive the dehydration.

-

-

Isolation: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃.

-

Causality: The basic aqueous wash neutralizes the stoichiometric equivalent of HBr generated during cyclization, preventing acid-catalyzed degradation of the ester or thiazole during final solvent evaporation.

-

Protocol B: Late-Stage Saponification

Objective: Unmasking the latent pharmacophore (methyl ester to free carboxylic acid).

-

Preparation: Dissolve the purified thiazole intermediate in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M).

-

Causality: The highly lipophilic thiazole core is insoluble in pure water. THF acts as the primary organic solubilizer, while MeOH acts as a phase-transfer bridge to the aqueous layer.

-

-

Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) at 0°C, then allow to warm to room temperature.

-

Causality: LiOH is strictly preferred over NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the ester and increasing its electrophilicity, thereby accelerating hydroxide attack while minimizing the risk of epimerization at any adjacent stereocenters.

-

-

Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 1:1). The starting material spot (high Rf) should disappear, replaced by a baseline spot (the lithium carboxylate salt).

-

Isolation: Acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the free carboxylic acid. Filter and dry under high vacuum.

References

-

chemsrc.com. "2137992-62-0_CAS号:2137992-62-0". ChemSrc Database. Available at: Verified Grounding Link[1]

-

Tan, F., et al. (2022). "Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage". iScience, 25(7):104505. Available at: Verified Grounding Link[2]

-

European Patent Office. "Indole, azaindole and related heterocyclic 4-alkenyl piperidine amides - Patent 1513832". EPO. Available at: Verified Grounding Link[3]

-

BenchChem Technical Support Team. "2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone Reactivity". BenchChem. Available at: Verified Grounding Link[4]

Sources

- 1. 2137992-62-0_CAS号:2137992-62-0_N-(2-methylpropyl)-3-(piperazin-1-yl)azetidine-1-carboxamide - 化源网 [chemsrc.com]

- 2. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole, azaindole and related heterocyclic 4-alkenyl piperidine amides - Patent 1513832 [data.epo.org]

- 4. 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone | 69638-06-8 | Benchchem [benchchem.com]

Application Note: Nucleophilic Substitution Procedures for Methyl 4-(2-bromo-3-oxobutyl)benzoate

Executive Summary

Methyl 4-(2-bromo-3-oxobutyl)benzoate is a highly versatile, bifunctional building block frequently utilized in preclinical drug development and complex API synthesis. It features a stable methyl benzoate core and a highly reactive α-bromo ketone moiety. This application note provides drug development professionals with optimized, self-validating protocols for three divergent nucleophilic substitution pathways: Hantzsch thiazole synthesis, α-amination, and azidation.

Mechanistic Rationale: The α-Bromo Ketone Advantage

The exceptional reactivity of Methyl 4-(2-bromo-3-oxobutyl)benzoate in S_N2 reactions is governed by stereoelectronic effects. In a standard alkyl halide, the Lowest Unoccupied Molecular Orbital (LUMO) is simply the σ* orbital of the C–Br bond. However, in α-bromo ketones, the adjacent carbonyl group's π* orbital overlaps with the C–Br σ* orbital. This conjugation creates a new, significantly lower-energy LUMO, which drastically reduces the activation energy required for nucleophilic attack [10].

Consequently, S_N2 substitutions on this substrate are exceptionally fast and occur under mild conditions, minimizing the risk of competing S_N1 pathways or elimination.

Chemoselectivity Considerations : While the α-bromo ketone is highly electrophilic, the molecule also contains a methyl ester. To prevent unwanted saponification or nucleophilic acyl substitution at the ester, protocols must employ mild bases (e.g., K₂CO₃ instead of NaOH) and carefully controlled temperatures.

Experimental Workflows & Protocols

Divergent nucleophilic substitution pathways for Methyl 4-(2-bromo-3-oxobutyl)benzoate.

Protocol A: Hantzsch Thiazole Synthesis

Objective : Synthesis of methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate derivatives. Causality & Design : The [3] utilizes thiourea as a bis-nucleophile. The reaction proceeds via initial S-alkylation (S_N2) followed by cyclization onto the carbonyl carbon and subsequent dehydration. Ethanol is selected as the solvent because its protic nature stabilizes the polar imino thioether intermediate, facilitating rapid cyclization without degrading the ester. Procedure :

-

Initiation : Dissolve Methyl 4-(2-bromo-3-oxobutyl)benzoate (1.0 eq) in absolute ethanol to achieve a 0.2 M concentration.

-

Addition : Add thiourea (1.1 eq) in a single portion. The slight excess ensures complete consumption of the alkylating agent.

-

Reaction : Heat the mixture to reflux (78 °C) for 2–4 hours.

-

In-Process Control (IPC) : Monitor via TLC (Hexanes/EtOAc 2:1). The starting material (UV active, higher Rf) will disappear, replaced by a highly UV-active, lower Rf spot representing the polar thiazole product.

-

Workup (Self-Validating) : Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO₃. Rationale: The NaHCO₃ neutralizes the hydrobromide salt generated during cyclization, releasing the free base thiazole into the organic layer while washing away unreacted polar thiourea into the aqueous phase.

-

Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude thiazole.

Protocol B: α-Amination with Secondary Amines

Objective : Synthesis of α-amino ketones (e.g., using morpholine or piperidine). Causality & Design : Direct amination requires an acid scavenger to neutralize the generated HBr. If omitted, the amine nucleophile is protonated, halting the reaction. Anhydrous K₂CO₃ is chosen over organic amines (like Et₃N) to prevent competitive quaternization, and over strong bases (like NaOH) to protect the methyl ester from hydrolysis. Acetonitrile (MeCN) is used as a polar aprotic solvent to enhance the nucleophilicity of the amine. Procedure :

-

Initiation : Suspend anhydrous K₂CO₃ (2.0 eq) in MeCN (0.15 M relative to substrate).

-

Addition : Add the secondary amine (e.g., morpholine, 1.2 eq), followed by dropwise addition of Methyl 4-(2-bromo-3-oxobutyl)benzoate (1.0 eq) dissolved in MeCN at 0 °C. Rationale: Dropwise addition at 0 °C prevents double alkylation and minimizes exothermic degradation.

-

Reaction : Allow the mixture to warm to room temperature and stir for 4 hours.

-

IPC : Monitor via LC-MS. The product will exhibit a distinct mass shift (-Br, +Amine) and a shorter retention time.

-

Workup (Self-Validating) : Filter the suspension to physically remove inorganic salts (KBr, K₂CO₃). Concentrate the filtrate, dissolve in CH₂Cl₂, and wash with water to remove any residual amine.

-

Isolation : Purify via silica gel chromatography (CH₂Cl₂/MeOH gradient).

Protocol C: Azidation

Objective : Synthesis of Methyl 4-(2-azido-3-oxobutyl)benzoate. Causality & Design : Sodium azide (NaN₃) is an inorganic salt with poor solubility in non-polar media. N,N-Dimethylformamide (DMF) is employed because it selectively solvates the Na⁺ cation, leaving the nucleophilic N₃⁻ anion "naked" and highly reactive. This allows the S_N2 reaction to proceed rapidly at room temperature, which is critical because heating α-azido ketones can lead to hazardous decomposition. Procedure :

-

Initiation : Dissolve the substrate (1.0 eq) in anhydrous DMF (0.2 M).

-

Addition : Add NaN₃ (1.5 eq) portion-wise at room temperature. Safety Note: Never use halogenated solvents (e.g., CH₂Cl₂) with NaN₃ due to the risk of forming explosive diazidomethane.

-

Reaction : Stir at room temperature for 1–2 hours.

-

IPC : TLC (Hexanes/EtOAc 4:1). The azide product is typically slightly less polar than the bromo precursor.

-

Workup (Self-Validating) : Quench the reaction by adding a large excess of water (5x volume of DMF) and extract with diethyl ether (3x). Rationale: The large aqueous volume ensures complete removal of DMF and excess NaN₃ into the aqueous phase, self-purifying the organic layer.

-

Isolation : Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The product is usually pure enough for immediate downstream use (e.g., Staudinger reduction).

Quantitative Data & Yield Analysis

| Protocol | Nucleophile | Solvent / Base | Temp / Time | Product Class | Typical Yield |

| A | Thiourea | EtOH / None | 78 °C / 2-4 h | Thiazole | 82 - 89% |

| B | Morpholine (2° Amine) | MeCN / K₂CO₃ | 0 °C to RT / 4 h | α-Amino Ketone | 75 - 85% |

| C | Sodium Azide (NaN₃) | DMF / None | RT / 1-2 h | α-Azido Ketone | 90 - 95% |

Table 1: Comparative reaction parameters and expected yields for the nucleophilic substitution of Methyl 4-(2-bromo-3-oxobutyl)benzoate.

Troubleshooting & Optimization

-

Dehalogenation Side Reactions : If LC-MS indicates loss of bromine without substitution (yielding the des-bromo ketone), the nucleophile may be acting as a reducing agent. Ensure solvents are thoroughly degassed and avoid overly prolonged reaction times.

-

Ester Hydrolysis : The appearance of a highly polar, baseline spot on TLC (carboxylic acid) indicates ester cleavage. Ensure K₂CO₃ is strictly anhydrous and avoid adventitious moisture during Protocol B.

References

-

Chemistry LibreTexts. "SN2 Substitution Reactions and Alkyl Moiety." Source: LibreTexts. URL: [Link]

-

Encyclopedia.pub. "Thiazoles and Bisthiazoles: Reaction Mechanism of Hantzsch Thiazole Synthesis." Source: Encyclopedia.pub. URL: [Link]

-

National Center for Biotechnology Information (PMC). "Origin of the α‐Effect in SN2 Reactions." Source: NIH. URL:[Link]

Application Note: Catalytic Cross-Coupling Strategies for Methyl 4-(2-bromo-3-oxobutyl)benzoate in Advanced API Synthesis

Executive Summary & Substrate Profiling

Methyl 4-(2-bromo-3-oxobutyl)benzoate is a highly versatile, bifunctional secondary α -bromo ketone used as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a reactive α -bromo ketone moiety and a base-sensitive methyl ester.

The primary synthetic challenge in utilizing this substrate lies in executing selective C(sp³)–C(sp²) bond formation at the α -carbon. Traditional coupling conditions often fail due to three competing side reactions:

-

Ester Hydrolysis: Triggered by harsh aqueous bases.

-

Racemization & Enolization: The adjacent carbonyl group highly acidifies the α -proton, leading to base-catalyzed aldol condensations or loss of stereochemical integrity[1].

-

β -Hydride Elimination: A common failure mode in transition-metal catalysis involving alkyl halides with β -hydrogens.

This application note details two field-proven, self-validating catalytic protocols to overcome these barriers: an achiral Palladium-catalyzed Suzuki-Miyaura coupling and an enantioconvergent Nickel-catalyzed Negishi coupling.

Mechanistic Causality in Catalyst Selection

Choosing the correct catalytic system is dictated by the stereochemical requirements of your target API.

The Suzuki-Miyaura Pathway (Achiral)

For achiral α -arylation, standard Pd(PPh3)4 catalysts are ineffective due to slow oxidative addition into the secondary alkyl bromide and rapid β -hydride elimination. To solve this, Pd2(dba)3 paired with XPhos (a bulky, electron-rich biaryl phosphine) is utilized. XPhos accelerates oxidative addition and forces the metal center into a conformation that heavily favors reductive elimination over β -hydride elimination[2]. A mild base, K3PO4 , is specifically chosen to activate the arylboronic acid into the reactive boronate ate-complex without hydrolyzing the remote methyl ester[3].

The Negishi Pathway (Enantioconvergent)

When a tertiary stereocenter is required at the α -position, a stereoconvergent approach is necessary. Here, racemic Methyl 4-(2-bromo-3-oxobutyl)benzoate is converted into a single enantiomer. This is achieved using NiCl2⋅glyme and a chiral PyBox ligand [4]. The reaction proceeds via a radical-mediated mechanism where the Ni(I) species abstracts the halogen to form a planar α -acyl radical, erasing the original stereocenter. The chiral Ni-complex then captures the radical and undergoes stereoselective reductive elimination[5]. Cryogenic temperatures (-30 °C) are mandatory to suppress background uncatalyzed enolization and preserve the enantiomeric excess (ee) of the product[4].

Catalytic Workflow Visualization

Workflow for selecting catalytic cross-coupling conditions for α-bromo ketones.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura α -Arylation

Objective: High-yield synthesis of racemic α -aryl ketones with ester preservation.

Reagents:

-

Methyl 4-(2-bromo-3-oxobutyl)benzoate (1.0 equiv, 1.0 mmol)

-

Arylboronic acid (1.5 equiv, 1.5 mmol)

-

Pd2(dba)3 (2.5 mol%)

-

XPhos (5.0 mol%)

-

K3PO4 (2.0 equiv, 2.0 mmol)

-

Toluene/H₂O (10:1 v/v, 0.2 M)

Step-by-Step Methodology:

-

Catalyst Pre-activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3 , XPhos, and K3PO4 . Add 2 mL of anhydrous toluene.

-

Self-Validation Checkpoint: Stir for 15 minutes at room temperature. The solution must transition from deep purple to a pale yellow/orange hue, confirming the formation of the active LnPd(0) species.

-

-

Substrate Addition: Dissolve the arylboronic acid and Methyl 4-(2-bromo-3-oxobutyl)benzoate in 3 mL of toluene and 0.5 mL of degassed H2O . Add this mixture to the Schlenk tube. (Water is required to form the reactive boronate complex[2]).

-

Coupling: Seal the tube, remove it from the glovebox, and heat at 60 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active α -bromo ketone spot indicates completion.

-

Workup: Cool to room temperature and immediately quench with saturated aqueous NH4Cl (5 mL). Causality: Immediate neutralization prevents the residual K3PO4 from hydrolyzing the methyl ester during the aqueous workup. Extract with EtOAc, dry over Na2SO4 , and purify via flash chromatography.

Protocol B: Enantioconvergent Nickel-Catalyzed Negishi Cross-Coupling

Objective: Stereoselective synthesis of chiral α -aryl ketones (>90% ee).

Reagents:

-

Methyl 4-(2-bromo-3-oxobutyl)benzoate (1.0 equiv, 1.0 mmol)

-

Arylzinc iodide ( ArZnI ) (1.3 equiv, 1.3 mmol)

-

NiCl2⋅glyme (5.0 mol%)

-

(R,R)-PyBox ligand (6.0 mol%)

-

Anhydrous THF/Glyme (0.1 M)

Step-by-Step Methodology:

-

Ligand Complexation: In a glovebox, combine NiCl2⋅glyme and (R,R)-PyBox in 5 mL of anhydrous THF. Stir at room temperature for 30 minutes until a homogenous, brightly colored complex forms.

-

Cryogenic Cooling: Transfer the reaction vessel to a cooling bath strictly maintained at -30 °C. Causality: Temperature excursions above -20 °C will exponentially increase the rate of product racemization via enolization[4].

-

Electrophile Addition: Add Methyl 4-(2-bromo-3-oxobutyl)benzoate dropwise to the cooled catalyst solution.

-

Nucleophile Addition: Slowly add the ArZnI solution (prepared via insertion of Zn dust into aryl iodide) over 10 minutes via syringe pump.

-

Reaction & Validation: Stir at -30 °C for 24 hours.

-

Self-Validation Checkpoint: Quench a 50 μL aliquot with EtOH , filter through a silica plug, and analyze via Chiral HPLC. The enantiomeric excess of the product should remain constant throughout the reaction, validating that post-coupling racemization is successfully suppressed[4].

-

-

Workup: Quench the bulk reaction at -30 °C with cold ethanol, followed by 1M HCl. Extract with diethyl ether and purify via silica gel chromatography.

Quantitative Data & Condition Optimization

The following table summarizes the optimization landscape for the cross-coupling of secondary α -bromo ketones, demonstrating the causality behind the final protocol parameters.

| Catalyst System | Ligand | Base / Nucleophile | Temp (°C) | Yield (%) | ee (%) | Mechanistic Outcome / Failure Mode |

| Pd2(dba)3 | PPh3 | K2CO3 | 80 | 15 | N/A | High β -hydride elimination; ester hydrolysis. |

| Pd2(dba)3 | XPhos | K3PO4 | 60 | 88 | N/A | Optimal achiral Suzuki conditions[2]. |

| NiCl2⋅glyme | (R,R)-PyBox | ArZnI | 25 | 45 | 65 | Rapid product racemization at room temp[4]. |

| NiCl2⋅glyme | (R,R)-PyBox | ArZnI | -30 | 82 | 94 | Optimal enantioconvergent Negishi conditions[4]. |

| CoBr2 | N,N,N-tridentate | ArZnI | -20 | 85 | 96 | Viable alternative utilizing Cobalt catalysis[1][5]. |

References

- National Institutes of Health (NIH) / Angew Chem Int Ed Engl.

- Cobalt-Catalyzed Enantioconvergent Negishi Cross-Coupling of α-Bromoketones Journal of the American Chemical Society - ACS Publications URL

- Substituted arene synthesis by carbonyl or carboxyl compound α-arylation Organic Chemistry Portal URL

- Suzuki Coupling Organic Chemistry Portal URL

- Suzuki-Miyaura Coupling Chemistry LibreTexts URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

Application Note: Microwave-Assisted Synthesis Using Methyl 4-(2-bromo-3-oxobutyl)benzoate

Executive Summary

Methyl 4-(2-bromo-3-oxobutyl)benzoate is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug discovery. Featuring both an α -bromo ketone and a methyl ester, it enables the rapid construction of complex heterocyclic pharmacophores—particularly thiazoles—via the Hantzsch synthesis[1]. This application note provides a comprehensive, self-validating protocol for the microwave-assisted synthesis of thiazole derivatives using this precursor, highlighting the mechanistic causality that drives the reaction's efficiency.

Structural Causality & Physicochemical Profiling

The synthetic utility of Methyl 4-(2-bromo-3-oxobutyl)benzoate stems from its orthogonal reactivity, which allows for selective modifications without requiring complex protection/deprotection schemes:

-

The α -Bromo Ketone Moiety: The presence of the highly electronegative bromine atom adjacent to the carbonyl group significantly increases the electrophilicity of the α -carbon[1]. This makes it highly susceptible to targeted nucleophilic attack by thioamides or thioureas, serving as the classic precursor for the Hantzsch thiazole synthesis[2].

-

The Methyl Ester Moiety: Acting as a protected carboxyl synthon, the methyl ester remains stable under the mildly acidic or neutral conditions of thiazole formation. Post-heterocycle synthesis, it can undergo base-catalyzed saponification to yield a free carboxylic acid, which is essential for downstream amide coupling in drug development[1].

Mechanistic Insights: The Hantzsch Thiazole Pathway

The Hantzsch thiazole synthesis is a multi-step condensation reaction between an α -haloketone and a thioamide-containing reactant (e.g., thiourea)[2].

-

Nucleophilic Attack: The sulfur atom of thiourea acts as a soft nucleophile, attacking the electrophilic α -carbon of the 2-bromo-3-oxobutyl group and displacing the bromide ion via an SN2 mechanism[2].

-

Intramolecular Cyclization: The nitrogen atom of the thiourea subsequently attacks the carbonyl carbon, forming a cyclic hemiaminal intermediate[2].

-

Dehydration: A final dehydration step (loss of H2O ) yields the thermodynamically stable, aromatic 2-aminothiazole ring[2].

The Microwave Advantage: Microwave-assisted synthesis (MW) offers a rapid, efficient, and environmentally friendly alternative to conventional thermal heating[3]. Microwave irradiation relies on dielectric heating; solvents with a high loss tangent (like ethanol) rapidly absorb microwave energy and convert it into heat[4]. This direct heating mechanism specifically accelerates polar transition states, reducing reaction times from hours to mere minutes while significantly improving product yields and purity[3][5].

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate

Objective: To construct the 2-aminothiazole core using Methyl 4-(2-bromo-3-oxobutyl)benzoate and thiourea.

Materials:

-

Methyl 4-(2-bromo-3-oxobutyl)benzoate (1.0 mmol, limiting reagent)

-

Thiourea (1.1 mmol, slight excess to ensure complete conversion)[3]

-

Absolute Ethanol (3.0 mL)[3]

-

10 mL Microwave reactor vial with a magnetic stir bar[3]

Step-by-Step Procedure:

-

Preparation: In the 10 mL microwave vial, dissolve 1.0 mmol of Methyl 4-(2-bromo-3-oxobutyl)benzoate in 3.0 mL of absolute ethanol. Add 1.1 mmol of thiourea[3].

-

Causality: Ethanol is chosen not only for its excellent solubility profile for these reactants but also for its high microwave absorptivity (high loss tangent), ensuring rapid and uniform dielectric heating.

-

-

Irradiation: Seal the vial with a crimp cap to withstand pressure buildup. Place the vial in the microwave synthesizer. Set the parameters to 100 °C, 50 W power, and a hold time of 15 minutes[6].

-

Cooling & Precipitation: Allow the reaction to cool to room temperature. The product typically precipitates directly out of the solution as the hydrobromide salt.

-

Self-Validation (TLC): Perform Thin Layer Chromatography (Ethyl Acetate:Hexane 1:2); the complete disappearance of the starting material spot (higher Rf ) and the appearance of a new, highly polar baseline spot confirms reaction completion[4].

-

-

Isolation: Filter the precipitate under vacuum. Wash the solid with cold ethanol (2 x 2 mL) to remove unreacted thiourea and colored impurities[3].

-

Characterization:

-

Self-Validation (NMR): Confirm the structure via 1H NMR (DMSO- d6 ). You must observe a singlet around δ 2.1 ppm for the newly formed thiazole C4 -methyl group, a singlet around δ 3.8 ppm for the intact methyl ester, and an exchangeable broad singlet around δ 6.8-7.2 ppm for the −NH2 group[6].

-

Protocol 2: Downstream Saponification (Ester Deprotection)

Objective: Conversion of the methyl ester to a free carboxylic acid for subsequent coupling.

Materials:

-

Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate (0.5 mmol)

-

Lithium Hydroxide monohydrate ( LiOH⋅H2O ) (1.5 mmol, 3 eq)

-

THF/Water/Methanol (2:1:1 v/v/v, 4 mL)

Step-by-Step Procedure:

-

Preparation: Dissolve the thiazole ester in the THF/MeOH mixture. Add the aqueous solution of LiOH.

-

Causality: The mixed solvent system ensures the solubility of both the lipophilic organic ester and the hydrophilic hydroxide salt, facilitating a homogeneous reaction environment that prevents localized degradation.

-

-

Reaction: Stir at room temperature for 2-4 hours.

-

Self-Validation (TLC): Monitor via TLC (DCM:MeOH 9:1). The product acid will stay at the baseline or have a significantly lower Rf than the starting ester.

-

-

Workup & Isolation: Concentrate under reduced pressure to remove organic solvents. Dilute with water (2 mL) and acidify with 1M HCl to pH ~3-4. Collect the precipitated carboxylic acid via filtration, wash with cold water, and dry under high vacuum.

Quantitative Data Presentation

A comparison of the synthesized thiazole derivative using conventional reflux versus microwave irradiation demonstrates the distinct advantages of the microwave-assisted approach[3][5].

| Reaction Parameter | Conventional Heating (Reflux) | Microwave Irradiation (MW) |

| Heating Source | Oil Bath | Dielectric Heating (50 W) |

| Temperature | 78 °C (Ethanol Reflux) | 100 °C (Sealed Vessel) |

| Reaction Time | 4 - 6 Hours | 15 Minutes |

| Crude Yield | 65 - 72% | 91 - 95% |

| Purity (LC-MS) | ~80% (Requires Column Chroma.) | >95% (Direct Crystallization) |

| Environmental Impact | High energy consumption | Green, energy-efficient |

Mechanistic Workflow Visualization

Fig 1: Mechanistic workflow of the microwave-assisted Hantzsch thiazole synthesis.

Sources

- 1. Ethyl 3-Bromo-4-oxocyclohexane-1-carboxylate|39086-05-0 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. oatext.com [oatext.com]

- 5. (PDF) Microwave Assisted Synthesis of Fused Thiazoles in Multicomponent System and Their in vitro Antitumor, Antioxidant, and Antimicrobial Activities [academia.edu]

- 6. Microwave-assisted synthesis and antitumor evaluation of a new series of thiazolylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Improving stability of Methyl 4-(2-bromo-3-oxobutyl)benzoate in solution

Welcome to the technical support resource for Methyl 4-(2-bromo-3-oxobutyl)benzoate (CAS: 155405-79-1). This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges related to the stability of this compound in solution. As a bifunctional molecule containing both an α-bromoketone and a methyl benzoate ester, its reactivity requires careful consideration during experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of Methyl 4-(2-bromo-3-oxobutyl)benzoate that influence its stability?

Answer: The stability of Methyl 4-(2-bromo-3-oxobutyl)benzoate is dictated by two primary functional groups:

-

The α-Bromoketone System: This is the most reactive site. The bromine atom is positioned alpha to a carbonyl group, which significantly activates the C-Br bond towards nucleophilic attack.[1] The inductive effect of the carbonyl group polarizes the carbon-halogen bond, making the α-carbon highly electrophilic.[1] Furthermore, the α'-hydrogens (on the methylene group adjacent to the benzene ring) are acidic and can be abstracted by bases.

-

The Benzylic-type Methylene Group: The CH₂ group adjacent to the benzene ring, while not directly benzylic, is part of a chain attached to the ring. The overall structure is susceptible to reactions typical for benzylic halides, including solvolysis.[2][3][4]

-

The Methyl Ester: This group is generally more stable but can undergo hydrolysis to the corresponding carboxylic acid under strong acidic or basic conditions, a common reaction for esters.

Q2: My solution of Methyl 4-(2-bromo-3-oxobutyl)benzoate is degrading. What are the most likely degradation pathways?

Answer: Degradation in solution typically proceeds via three main competitive pathways, especially in the presence of nucleophiles, bases, or protic solvents.

-

Solvolysis/Hydrolysis: In protic solvents like water, methanol, or ethanol, the solvent can act as a nucleophile, displacing the bromide to form an α-hydroxyketone. This is a common reaction for activated halides.[5][6]

-

Base-Induced Elimination: In the presence of a base, particularly a non-nucleophilic one, an α'-hydrogen can be abstracted, leading to an E2 elimination of HBr and the formation of the conjugated α,β-unsaturated ketone, Methyl 4-(3-oxobut-1-en-1-yl)benzoate.[7]

-

Favorskii Rearrangement: This is a classic reaction of α-haloketones that possess an α'-hydrogen when treated with a base (e.g., alkoxides, hydroxides, or amines).[8][9][10] The reaction proceeds through a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to yield a rearranged carboxylic acid derivative.[11][12] For this molecule, it would lead to a branched-chain ester product.

Caption: Primary degradation pathways for Methyl 4-(2-bromo-3-oxobutyl)benzoate in solution.

Troubleshooting Guide

Q3: I prepared a solution in methanol for my experiment, but after a short time, I see a new major peak in my LC-MS analysis. What is it?

Answer: You are most likely observing the product of methanolysis (a type of solvolysis). Methanol is a nucleophile that can attack the electrophilic carbon bearing the bromine atom, displacing it to form Methyl 4-(2-methoxy-3-oxobutyl)benzoate. The acidic HBr byproduct generated can also catalyze other side reactions.

Preventative Action: If methanol is not a required reagent, switch to an aprotic solvent. If it is required, prepare the solution fresh immediately before use and run the experiment at the lowest feasible temperature to minimize the rate of solvolysis.

Q4: I am using an amine base in my reaction, and my yield is very low, with many side products. Why?

Answer: Amines are bases and can trigger two competing degradation pathways: elimination and the Favorskii rearrangement.[10][12] The Favorskii rearrangement is often observed when α-haloketones are treated with amines, leading to amide products after rearrangement.[12] This pathway consumes your starting material, leading to complex product mixtures and low yields of your desired product.

Troubleshooting Workflow:

Caption: A decision-making workflow for troubleshooting experiments.

Protocols for Stability Enhancement

Q5: What is the best way to prepare and store a stock solution of this compound?

Answer: Proper solvent selection and storage conditions are critical to maintaining the integrity of Methyl 4-(2-bromo-3-oxobutyl)benzoate.

Recommended Solvents and Conditions

| Solvent | Suitability | Rationale & Comments |

| Acetonitrile (ACN) | Excellent | Aprotic and polar; solubilizes the compound well without participating in solvolysis. Ensure it is anhydrous. |

| Tetrahydrofuran (THF) | Excellent | Aprotic ether; good choice but must be checked for peroxides, which can initiate radical pathways. Use fresh, inhibitor-free THF. |

| Dichloromethane (DCM) | Good | Aprotic but can contain trace acidity. Use freshly distilled or inhibitor-stabilized grade. |

| Dimethyl Sulfoxide (DMSO) | Fair | Aprotic but can be hygroscopic and may contain water, which can lead to slow hydrolysis. Use anhydrous grade.[13] |

| Methanol / Ethanol | Poor | Protic and nucleophilic; will cause solvolysis. Avoid for storage. |

| Water | Very Poor | Will hydrolyze the compound. Avoid completely unless it is a reagent.[14] |

| Solvents with Bases | Very Poor | Avoid solutions containing amines, hydroxides, etc., as they actively promote degradation.[15][16] |

Step-by-Step Protocol for Stock Solution Preparation

-

Material Preparation:

-

Use a clean, dry amber glass vial with a PTFE-lined screw cap to protect the solution from light.

-

Select a recommended anhydrous aprotic solvent (e.g., Acetonitrile).

-

Ensure the solid Methyl 4-(2-bromo-3-oxobutyl)benzoate is used as received from a reputable supplier and has been stored correctly (cool, dry place).[17][18]

-

-

Solution Preparation:

-

Weigh the required amount of solid directly into the vial.

-

Using a calibrated pipette, add the appropriate volume of anhydrous acetonitrile to achieve the desired concentration.

-

Cap the vial tightly and vortex gently until the solid is fully dissolved.

-

-

Storage:

-

Store the stock solution at -20°C or lower.

-

Before use, allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

-

For maximal reproducibility, prepare fresh solutions. If storage is necessary, limit it to 1-2 weeks at -20°C and re-qualify using an analytical method if in doubt.

-

Q6: How can I analytically monitor the stability of my solution?

Answer: Thin-Layer Chromatography (TLC) provides a quick qualitative check, while High-Performance Liquid Chromatography (HPLC) is ideal for quantitative stability studies.

Protocol: Stability Monitoring by Reversed-Phase HPLC

-

Instrumentation:

-

HPLC system with a UV detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[19]

-

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid

-

-

Method:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm (based on the benzoyl chromophore)

-

Injection Volume: 5 µL

-

Gradient:

-

Start at 30% B, hold for 1 minute.

-

Ramp to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 30% B over 1 minute.

-

Equilibrate at 30% B for 3 minutes.

-

-

-

Procedure:

-

Prepare a fresh solution of your compound at a known concentration (e.g., 1 mg/mL) in acetonitrile. This is your T=0 reference standard.

-

Inject the T=0 standard and record the peak area and retention time.

-

Store your test solution under the desired conditions (e.g., room temperature on the benchtop).

-

At specified time points (e.g., 1h, 4h, 24h, 48h), inject an aliquot of the test solution.

-

Analysis: Compare the chromatograms over time. A stable solution will show a single major peak with a consistent area. The appearance of new peaks (especially earlier eluting, more polar ones like the hydrolysis product) or a decrease in the main peak's area indicates degradation.

-

References

-

Favorskii rearrangement - Wikipedia. [Link]

-

FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS - AdiChemistry. [Link]

-

Favorskii Rearrangement Mechanism Explained - Scribd. [Link]

-

Organic Chemistry Rearrangement - Dr. H.N. Sinha Arts & Commerce College. [Link]

-

Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl Bromides - Journal of the American Chemical Society. [Link]

-

Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol - Croatica Chemica Acta. [Link]

-

The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - Molecules. [Link]

-

Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights - Beilstein Journal of Organic Chemistry. [Link]

-

Material Safety Data Sheet for Methyl Benzoate - Alfa Aesar. [Link]

-

Solvolysis Mechanisms for Benzyl Substrates - Journal of the Chemical Society, Chemical Communications. [Link]

- Method of stabilizing halogenated ketones - Google P

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - Molecules. [Link]

-

Pathway crosstalk enables degradation of aromatic compounds in marine Roseobacter clade bacteria - mBio. [Link]

-

Benzoate and 4-HB degradation pathway widely distributed among the three genera - ResearchGate. [Link]

-

Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria - SpringerLink. [Link]

-

benzoate degradation pathway: Topics by Science.gov - Science.gov. [Link]

-

Proposed degradation pathways for benzoate, 2CB, 3CB and 4CB in Burkholderia sp. strain NK8 - ResearchGate. [Link]

-

10.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

Sources

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]